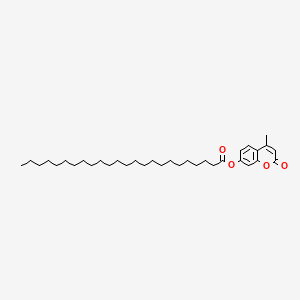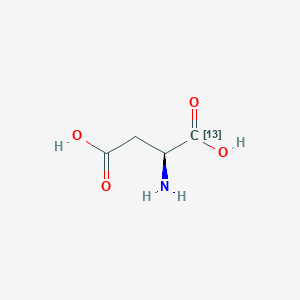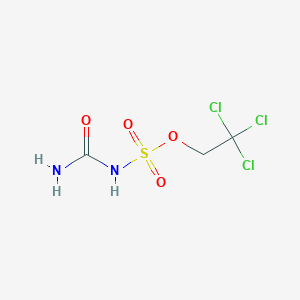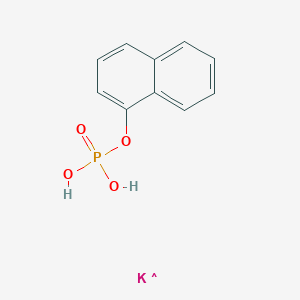
1-Naphthyl phosphate, sel de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le phosphate de 1-naphtyle, sel de potassium est un composé chimique de formule moléculaire C₁₀H₇K₂O₄P. Il s'agit d'un inhibiteur de phosphatase non spécifique, ce qui signifie qu'il peut inhiber l'activité de diverses phosphatases, y compris les phosphatases acides, alcalines et protéiques . Ce composé est largement utilisé dans la recherche biochimique et l'analyse enzymatique en raison de sa capacité à agir comme substrat pour la détermination de la phosphatase acide prostatique .
Applications De Recherche Scientifique
Le phosphate de 1-naphtyle, sel de potassium a une large gamme d'applications dans la recherche scientifique :
Biologie : Il sert d'inhibiteur de phosphatase non spécifique dans diverses analyses biochimiques.
Industrie : Il est utilisé dans la production de colorants azoïques par réactions de couplage avec des sels de diazonium.
Mécanisme d'action
Le phosphate de 1-naphtyle, sel de potassium exerce ses effets en inhibant l'activité des phosphatases. Il agit comme un substrat pour ces enzymes, conduisant à la libération de 1-naphtol lors de l'hydrolyse. Le 1-naphtol libéré peut ensuite être détecté par diverses méthodes analytiques, y compris les analyses de fluorescence et colorimétriques . L'inhibition des phosphatases affecte divers processus cellulaires, y compris la transduction du signal et les voies métaboliques .
Mécanisme D'action
Target of Action
The primary target of 1-Naphthyl phosphate potassium salt is non-specific phosphatase . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. They play crucial roles in cellular processes such as cell signaling, metabolism, and protein regulation .
Mode of Action
1-Naphthyl phosphate potassium salt acts as a non-specific phosphatase inhibitor . It inhibits the action of acid, alkaline, and protein phosphatases . By inhibiting these enzymes, it can affect various biochemical processes in the cell, including the process of splice correction .
Biochemical Pathways
The compound’s inhibition of phosphatases impacts various biochemical pathways. One notable effect is the decrease in the splice-correcting effect . Splicing is a critical process in gene expression where introns are removed from the pre-mRNA and exons are joined together. By inhibiting phosphatases and subsequently decreasing the splice-correcting effect, 1-Naphthyl phosphate potassium salt can influence gene expression .
Pharmacokinetics
Its solubility in water is reported to be 50 mg/ml , which could influence its bioavailability and distribution in the body.
Result of Action
The inhibition of phosphatases by 1-Naphthyl phosphate potassium salt leads to a decrease in the splice-correcting effect . This could potentially alter the expression of certain genes, impacting cellular functions and processes .
Analyse Biochimique
Biochemical Properties
1-Naphthyl phosphate potassium salt is a non-specific phosphatase inhibitor which acts on acid, alkaline, and protein phosphatases . Upon hydrolyzation, 1-naphthol is released . By simultaneous coupling with a diazonium salt, the corresponding azo-dye is formed . Naphthols can also be detected by fluorescence analysis .
Cellular Effects
The cellular effects of 1-Naphthyl phosphate potassium salt are primarily due to its role as a non-specific phosphatase inhibitor . Phosphatases are enzymes that remove phosphate groups from other molecules, including proteins, altering their function. By inhibiting these enzymes, 1-Naphthyl phosphate potassium salt can influence a wide range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Naphthyl phosphate potassium salt exerts its effects through its interactions with phosphatases . As a non-specific phosphatase inhibitor, it can bind to these enzymes and prevent them from removing phosphate groups from their target molecules . This can lead to changes in the activity of these target molecules, potentially influencing gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of 1-Naphthyl phosphate potassium salt can change over time in laboratory settings . For example, 1-naphthol is released upon hydrolyzation . Over time, this could lead to changes in the compound’s activity and effects on cellular function .
Metabolic Pathways
1-Naphthyl phosphate potassium salt is involved in the metabolic pathways related to phosphatases . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le phosphate de 1-naphtyle, sel de potassium peut être synthétisé par réaction du 1-naphtol avec l'oxychlorure de phosphore (POCl₃) en présence d'une base telle que l'hydroxyde de potassium (KOH). La réaction se déroule généralement comme suit :
- Dissoudre le 1-naphtol dans un solvant approprié tel que le dichlorométhane.
- Ajouter goutte à goutte de l'oxychlorure de phosphore tout en maintenant le mélange réactionnel à basse température.
- Ajouter progressivement de l'hydroxyde de potassium pour neutraliser le mélange réactionnel.
- Isoler le produit par filtration et le purifier par recristallisation .
Méthodes de production industrielle
La production industrielle du phosphate de 1-naphtyle, sel de potassium implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler précisément les conditions réactionnelles .
Analyse Des Réactions Chimiques
Types de réactions
Le phosphate de 1-naphtyle, sel de potassium subit plusieurs types de réactions chimiques, notamment l'hydrolyse, l'oxydation et les réactions de substitution .
Réactifs et conditions courants
Principaux produits formés
Hydrolyse : 1-naphtol et acide phosphorique.
Oxydation : Dérivés de la naphtoquinone.
Substitution : Dérivés azotés.
Comparaison Avec Des Composés Similaires
Le phosphate de 1-naphtyle, sel de potassium peut être comparé à d'autres composés similaires, tels que :
Phosphate de 1-naphtyle, sel de monosodium monohydraté : Structure et fonction similaires, mais diffère par le contre-ion (sodium au lieu de potassium).
Phosphate de 2-naphtyle, sel de sodium : Un autre dérivé de phosphate de naphtyle avec le groupe phosphate attaché à la deuxième position du cycle naphtalène.
Phosphate de 4-nitrophényle : Un substrat de phosphatase couramment utilisé qui libère du 4-nitrophénol lors de l'hydrolyse.
Le phosphate de 1-naphtyle, sel de potassium est unique en raison de son inhibition spécifique d'un large éventail de phosphatases et de ses applications dans diverses analyses biochimiques .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI) involves the reaction of 1-naphthol with phosphoric acid and potassium hydroxide.", "Starting Materials": [ "1-naphthol", "phosphoric acid", "potassium hydroxide", "water" ], "Reaction": [ "1. Dissolve 1-naphthol in water.", "2. Slowly add phosphoric acid to the solution while stirring.", "3. Add potassium hydroxide to the solution until the pH reaches 7-8.", "4. Heat the solution to 60-70°C for 1-2 hours.", "5. Cool the solution and filter the precipitate.", "6. Wash the precipitate with water and dry it to obtain 1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)." ] } | |
Numéro CAS |
100929-85-9 |
Formule moléculaire |
C10H8KO4P |
Poids moléculaire |
262.24 g/mol |
Nom IUPAC |
potassium;naphthalen-1-yl hydrogen phosphate |
InChI |
InChI=1S/C10H9O4P.K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+1/p-1 |
Clé InChI |
HLDMCOOHPHVMCN-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.[K] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[K+] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B1612426.png)
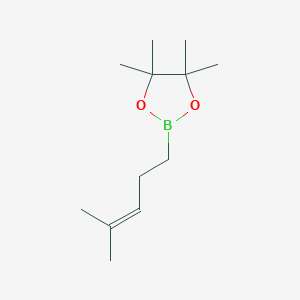
![5-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B1612428.png)
![2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1612429.png)
